3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid

Description

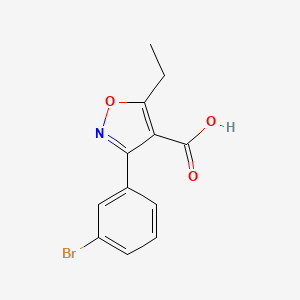

3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid is a brominated isoxazole derivative characterized by a meta-bromophenyl group at position 3, an ethyl substituent at position 5, and a carboxylic acid moiety at position 4 of the isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.

Properties

Molecular Formula |

C12H10BrNO3 |

|---|---|

Molecular Weight |

296.12 g/mol |

IUPAC Name |

3-(3-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C12H10BrNO3/c1-2-9-10(12(15)16)11(14-17-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,15,16) |

InChI Key |

JFWQQTZMKSNONO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the bromophenyl and ethyl substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base can lead to the formation of the desired isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Bromine Replacement)

The bromine atom on the phenyl ring undergoes substitution reactions with nucleophiles under specific conditions. This reactivity enables selective modification of the aromatic system.

Reagents and Conditions :

-

Ammonia/Amines : Heated in polar aprotic solvents (e.g., DMF) with Cu(I) catalysts.

-

Sodium Azide (NaN₃) : Microwave-assisted reactions at 120–150°C.

-

Thiols : Catalyzed by Pd(0) or CuI in the presence of a base (e.g., K₂CO₃).

Products :

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in esterification, amidation, and condensation reactions, enabling structural diversification.

Esterification

Reagents : Methanol, ethanol, or other alcohols with acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC).

Conditions : Reflux in anhydrous solvent (e.g., THF) for 6–12 hours.

Product : Corresponding alkyl esters (e.g., methyl or ethyl esters).

Amidation

Reagents : Primary/secondary amines (e.g., benzylamine) with dehydrating agents (e.g., DCC, EDC·HCl).

Conditions : Room temperature or mild heating (40–60°C) in DCM or DMF.

Product : Amide derivatives (e.g., 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxamide) .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or basic conditions, yielding simpler isoxazole derivatives.

Reagents and Conditions :

-

Thermal : Heating at 200–250°C in dipolar aprotic solvents (e.g., DMSO).

-

Basic : Treatment with NaOH or KOH in aqueous ethanol.

Product : 3-(3-Bromophenyl)-5-ethylisoxazole (via CO₂ loss).

Isoxazole Ring Functionalization

The isoxazole ring demonstrates stability under mild conditions but can undergo electrophilic substitution at the 5-position under strong acidic or oxidizing environments.

Reagents :

-

Nitration : HNO₃/H₂SO₄ mixture at 0–5°C.

-

Sulfonation : Fuming H₂SO₄ at 80°C.

Products :

| Reaction Type | Product | Notes |

|---|---|---|

| Nitration | 5-Nitro-3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylic acid | Low yield (15–20%) |

| Sulfonation | 5-Sulfo-3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylic acid | Requires harsh conditions |

Condensation Reactions

The carboxylic acid group engages in condensation with aldehydes or amines to form heterocyclic systems.

Example :

-

With Hydrazines : Forms hydrazide intermediates, which cyclize to 1,3,4-oxadiazoles under dehydrating conditions .

-

With Urea : Generates isoxazole-fused quinazolinones via thermal cyclization.

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Functional Group | Yield Range* |

|---|---|---|---|

| Bromine Substitution | NaN₃, DMF, 150°C, 4h | C-Br (Aromatic) | 60–75% |

| Esterification | MeOH, H₂SO₄, reflux, 8h | -COOH | 85–90% |

| Amidation | Benzylamine, DCC, RT, 12h | -COOH | 70–80% |

| Decarboxylation | NaOH, EtOH/H₂O, 100°C, 2h | -COOH | 50–60% |

*Yields estimated from analogous reactions in cited references .

Mechanistic Insights

-

Bromine Substitution : Proceeds via a two-step mechanism involving oxidative addition of the nucleophile to the aromatic ring, followed by reductive elimination (Pd/Cu-catalyzed pathways) .

-

Amidation : Utilizes activation of the carboxylic acid via intermediate mixed anhydrides or carbodiimide adducts .

Scientific Research Applications

While there is no direct information about the applications of "3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid," the search results provide information on similar compounds that can be used to infer potential applications.

Similar Compounds and Their Applications

- Isoxazole-4-carboxamides : Isoxazole-4-carboxamide derivatives exhibit antitumor activity and do not impair the immune system . These compounds inhibit a plurality of tumor cells, while cells of the immune system, such as T lymphocytes, are inhibited only at significantly higher concentrations .

- 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) : AMIA can be applied in solid-phase peptide synthesis. Hybrid peptides consisting of α and β-amino acids show promise as peptidomimetics for therapeutic agents. AMIA, a new unnatural β-amino acid, presents various biological activities and can be successfully coupled to a resin-bound peptide using different reaction conditions .

- 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid : This compound has applications in medicinal chemistry, material science, biological studies, and chemical synthesis.

- In medicinal chemistry , it serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

- In material science , it can be used to develop new materials with specific properties like liquid crystals or polymers.

- In biological studies , it can be used as a probe or ligand to investigate enzyme interactions or receptor binding.

- In chemical synthesis , it acts as an intermediate in synthesizing more complex organic molecules.

- 3-Bromo-4-phenylisothiazole-5-carboxylic Acid : Isothiazoles are useful compounds because of their wide biological activity, industrial applications, and use as synthetic intermediates .

Potential Applications of this compound

Based on the information available regarding similar compounds, "this compound" may have potential applications in:

- Medicinal Chemistry : As a building block for synthesizing novel pharmaceutical compounds, potentially with antitumor or other therapeutic activities.

- Peptide Synthesis : As an unnatural amino acid for creating bioactive peptides with modified properties .

- Material Science : For the development of new materials with specific properties.

- Biological Studies : As a probe to study biological interactions.

- Chemical Synthesis : As a synthetic intermediate.

Data Tables and Case Studies

The provided search results do not contain specific data tables or case studies for "this compound".

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the structure of the compound and its interactions with biological molecules .

Comparison with Similar Compounds

(i) 3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid (CAS 1408652-34-5)

- Key Difference : Chlorine replaces bromine on the phenyl ring.

- Impact : Chlorine’s smaller atomic radius and lower polarizability compared to bromine may reduce steric hindrance and alter electronic interactions in target binding. This substitution could influence metabolic stability and solubility .

(ii) 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid (CAS 91182-60-4)

- Key Differences :

- Bromophenyl group at position 5 (vs. position 3 in the target compound).

- Methyl substituent at position 3 (vs. ethyl in the target).

- Impact : Para-substitution on the phenyl ring may enhance planarity and π-π stacking interactions, while the smaller methyl group at position 3 reduces lipophilicity compared to ethyl .

Core Heterocycle Variations

(i) 2-(3-Bromophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid (CAS 1486271-08-2)

- Key Difference : Oxazole core (positions of N and O reversed compared to isoxazole).

- Impact : Oxazole’s altered electronic distribution may affect hydrogen-bonding capacity and reactivity in synthetic pathways, such as amidation or ester hydrolysis .

Functional Group Modifications

(i) Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate (CAS MFCD09756444)

- Key Difference : Ethyl ester replaces the carboxylic acid.

- Impact : The ester form increases lipophilicity, enhancing membrane permeability but requiring hydrolysis to the acid for bioactivity. This step is critical in prodrug design .

Table 1: Key Properties of Selected Compounds

Table 2: Structural Similarity Scores (From )

| Compound Name | Similarity Score |

|---|---|

| 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid | 0.95 |

| 3-Methyl-5-phenylisoxazole-4-carboxylic acid | 0.86 |

| Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate | 0.78 |

Q & A

Q. What mechanistic insights can be gained using isotopic labeling (e.g., or ) in synthetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.